molecular formula C9H15ClN2O B3190690 [2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride CAS No. 46055-16-7

[2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride

Cat. No.: B3190690
CAS No.: 46055-16-7
M. Wt: 202.68 g/mol
InChI Key: VLDMTUUWCOLBPE-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Hydrazine (B178648) Chemistry

Hydrazine and its derivatives are foundational reagents in modern organic synthesis, valued for their role in constructing a wide array of molecular frameworks. researchgate.net The hydrazine moiety (R₂N-NR₂) is a potent nucleophile and a precursor to various functional groups, making it a versatile tool for synthetic chemists. researchgate.net In this context, [2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride represents a specialized building block. Its structure combines the reactive potential of a hydrazine with the specific steric and electronic properties of a substituted phenoxyethyl group.

Hydrazines are integral to numerous name reactions and synthetic transformations. For instance, they are key reactants in the formation of hydrazones and can be utilized in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The reactivity of the hydrazine unit allows for the formation of carbon-nitrogen and nitrogen-nitrogen bonds, which are fundamental steps in the assembly of complex organic molecules.

Strategic Importance of the Hydrazine Moiety and Phenoxyethyl Substituent in Synthetic Design

The molecular architecture of this compound is distinguished by two key components: the hydrazine moiety and the phenoxyethyl substituent. Each imparts distinct properties that are of strategic importance in synthetic design.

The hydrazine moiety is a highly reactive functional group. Its nucleophilic nature makes it a valuable component in reactions such as condensations with aldehydes and ketones to form hydrazones. These hydrazones can then serve as intermediates in a variety of further transformations. The presence of two nitrogen atoms also allows for the formation of various heterocyclic rings, which are common scaffolds in biologically active molecules.

The phenoxyethyl substituent , on the other hand, introduces several important features. The phenoxy group can influence the molecule's solubility, lipophilicity, and potential for intermolecular interactions such as π-stacking. The ethyl linker provides conformational flexibility. In the context of medicinal chemistry, phenoxy groups are often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic profiles. The methyl group on the phenyl ring can also play a role in fine-tuning these properties through steric and electronic effects.

Evolution of Research Trajectories for Related Chemical Architectures

Research into chemical architectures related to this compound has evolved significantly over time. Early research on hydrazines focused on their fundamental reactivity and their use as propellants. Over the decades, the focus has shifted towards their application in fine chemical synthesis, particularly in the pharmaceutical industry.

The development of new synthetic methodologies has expanded the utility of hydrazine derivatives. For example, advances in catalysis have enabled more selective and efficient reactions involving hydrazines. Furthermore, there is a growing interest in the synthesis of complex hydrazine-containing molecules with specific biological activities.

Research on phenoxyalkylamine derivatives has also seen considerable progress. These compounds have been investigated for a wide range of biological activities, and studies have focused on understanding the structure-activity relationships that govern their therapeutic potential. The combination of a phenoxy group with a flexible alkylamine chain has proven to be a successful strategy in the design of new drug candidates.

Fundamental Theoretical Frameworks Relevant to this compound Investigations

The study of this compound and related compounds is underpinned by several fundamental theoretical frameworks in chemistry. These include:

Molecular Orbital Theory: This theory provides a detailed understanding of the electronic structure of the molecule, including the distribution of electrons in various orbitals. This is crucial for predicting the reactivity of the hydrazine moiety and understanding the electronic effects of the phenoxyethyl substituent.

Conformational Analysis: The flexible ethyl linker in this compound allows the molecule to adopt various three-dimensional arrangements, or conformations. Conformational analysis seeks to identify the most stable conformations and to understand the energy barriers between them. This is important because the biological activity of a molecule is often dependent on its specific three-dimensional shape.

Quantum Chemistry: Computational methods based on quantum mechanics can be used to calculate a wide range of molecular properties, including geometries, energies, and spectroscopic parameters. These calculations can provide valuable insights into the structure and reactivity of this compound and can be used to guide experimental studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenoxy)ethylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-8-4-2-3-5-9(8)12-7-6-11-10;/h2-5,11H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDMTUUWCOLBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585574
Record name [2-(2-Methylphenoxy)ethyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46055-16-7
Record name [2-(2-Methylphenoxy)ethyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Methylphenoxy Ethyl Hydrazine Hydrochloride

Derivatization and Analogue Synthesis

Strategies for Selective Chemical Modification of the Hydrazine (B178648) and Phenoxyethyl Moieties

The selective modification of either the hydrazine or the phenoxyethyl moiety in [2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride requires a careful selection of reagents and reaction conditions to achieve the desired regioselectivity and functional group tolerance. The inherent reactivity of the hydrazine group often necessitates protective group strategies when targeting the phenoxyethyl portion.

Modification of the Hydrazine Moiety

The hydrazine functional group is a potent nucleophile, making it susceptible to a range of chemical transformations, including acylation, alkylation, and condensation reactions.

Acylation: The reaction of [2-(2-Methylphenoxy)ethyl]hydrazine with acylating agents such as acyl chlorides or anhydrides leads to the formation of the corresponding N-acylhydrazides. This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid salt and the acid generated during the reaction. The choice of solvent and temperature can influence the reaction rate and yield.

Alkylation: Direct alkylation of the hydrazine moiety can be achieved using various alkylating agents, such as alkyl halides. However, controlling the degree of alkylation to selectively obtain mono-, di-, or tri-substituted products can be challenging due to the potential for overalkylation. nih.gov The use of protecting groups or a dianion strategy can offer more precise control over the substitution pattern. libretexts.org The reactivity of the alkyl halide and the steric hindrance of the reactants play a significant role in the outcome of the reaction. libretexts.org

Condensation Reactions and Heterocyclization: One of the most common transformations of hydrazines is their condensation with carbonyl compounds to form hydrazones. pressbooks.pub These reactions are typically acid-catalyzed and proceed by the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. The resulting hydrazones can be valuable intermediates for the synthesis of various heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles, a class of five-membered aromatic heterocycles with diverse biological activities. nih.govyoutube.com The regioselectivity of pyrazole (B372694) formation can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. nih.gov

Table 1: Illustrative Reactions of the Hydrazine Moiety

Reactant 1 Reactant 2 Product Type General Conditions
[2-(2-Methylphenoxy)ethyl]hydrazine Acyl Chloride (R-COCl) N'-[2-(2-Methylphenoxy)ethyl]acylhydrazide Base (e.g., triethylamine), Aprotic solvent (e.g., CH₂Cl₂)
[2-(2-Methylphenoxy)ethyl]hydrazine Alkyl Halide (R-X) N'-Alkyl-[2-(2-methylphenoxy)ethyl]hydrazine Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF)
[2-(2-Methylphenoxy)ethyl]hydrazine Aldehyde/Ketone (R'R''C=O) Hydrazone Acid catalyst (e.g., acetic acid), Alcohol solvent
[2-(2-Methylphenoxy)ethyl]hydrazine 1,3-Diketone Substituted Pyrazole Acid or base catalysis, Reflux in alcohol

Modification of the Phenoxyethyl Moiety

Selective modification of the phenoxyethyl moiety, particularly the aromatic ring, generally requires that the highly reactive hydrazine group be protected to prevent undesired side reactions. Common protecting groups for hydrazines include tert-butoxycarbonyl (Boc) or benzyl (B1604629) groups, which can be removed under specific conditions after the desired modification of the aromatic ring has been accomplished.

The 2-methylphenoxy group contains two substituents on the benzene (B151609) ring: a methyl group (-CH₃) and an ether linkage (-OCH₂CH₂-N). Both of these are activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). libretexts.orgchemistrytalk.org The interplay of their directing effects will determine the regiochemical outcome of substitution reactions. The ether oxygen, being a stronger activating group, will likely have a more dominant directing influence. Steric hindrance from the existing substituents will also play a crucial role in determining the position of the incoming electrophile.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using standard halogenating agents in the presence of a Lewis acid catalyst or, for more activated rings, without a catalyst. For aryl ethers, halogenation typically occurs at the positions ortho and para to the alkoxy group. In the case of the 2-methylphenoxy group, the incoming halogen would be directed to the positions ortho and para to the ether linkage, with steric hindrance from the methyl group influencing the final product distribution.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a strong deactivating group and will be directed to the positions activated by the existing methyl and ether groups. Studies on the nitration of similar structures like o-methylanisole provide insights into the expected regioselectivity. latech.edu

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for forming new carbon-carbon bonds on aromatic rings. chemistrytalk.org These reactions involve the use of an alkyl halide or an acyl halide in the presence of a strong Lewis acid catalyst. chemistrytalk.org The activating nature of the methyl and ether groups facilitates these reactions. However, Friedel-Crafts reactions with substrates containing heteroatoms with lone pairs, such as the oxygen in the ether linkage, can sometimes be complicated by the coordination of the Lewis acid catalyst to the heteroatom. uobaghdad.edu.iqresearchgate.net

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Protected Phenoxyethyl Moiety

Reaction Type Reagents Predicted Major Product(s) Rationale
Bromination Br₂, FeBr₃ 4-Bromo-1-(2-(hydrazine)ethoxy)-2-methylbenzene derivative The ether is a strong o,p-director. The para position is sterically more accessible than the ortho positions.
Nitration HNO₃, H₂SO₄ 4-Nitro-1-(2-(hydrazine)ethoxy)-2-methylbenzene derivative Similar directing effects as in bromination, favoring the para position.
Friedel-Crafts Acylation RCOCl, AlCl₃ 4-Acyl-1-(2-(hydrazine)ethoxy)-2-methylbenzene derivative Acylation is highly sensitive to steric hindrance, strongly favoring the para position.

Mechanistic Investigations and Reaction Dynamics of 2 2 Methylphenoxy Ethyl Hydrazine Hydrochloride

Detailed Analysis of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of [2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride is characterized by the dual nature of the hydrazine (B178648) group, which can act as both a nucleophile and, under certain conditions, be a precursor to electrophilic species.

The primary amine (-NH2) and the secondary amine (-NH-) functionalities of the hydrazine group possess lone pairs of electrons, rendering them nucleophilic. The terminal nitrogen is generally the more potent nucleophilic center due to reduced steric hindrance and electronic effects. This nucleophilicity is central to many of its characteristic reactions, such as condensation with carbonyl compounds to form hydrazones. The ortho-methyl group on the phenoxy ring exerts a minor electronic donating effect, which can slightly enhance the nucleophilicity of the hydrazine moiety compared to an unsubstituted phenoxy derivative.

While less common, the hydrazine moiety can be involved in electrophilic reactions after transformation. For instance, oxidation of the hydrazine can lead to the formation of diazenyl radicals or diazonium intermediates, which are electrophilic and can participate in various coupling reactions.

The ether oxygen also possesses lone pairs and can exhibit nucleophilic character, potentially coordinating to Lewis acids or participating in intramolecular reactions under specific conditions. The aromatic ring is susceptible to electrophilic aromatic substitution. The 2-methylphenoxy group is an ortho, para-directing group due to the activating nature of the ether oxygen and the methyl group. However, the protonated hydrazinium (B103819) group in the hydrochloride salt is strongly deactivating, which would significantly reduce the ring's reactivity towards electrophiles.

Illustrative Reactivity Data:

Reaction TypeReactantPredicted Major ProductRelative Rate (Qualitative)
Nucleophilic Acyl SubstitutionAcetyl ChlorideN'-acetyl-[2-(2-methylphenoxy)ethyl]hydrazineFast
Nucleophilic AdditionAcetoneAcetone [2-(2-methylphenoxy)ethyl]hydrazoneModerate
Electrophilic Aromatic Substitution (under forcing conditions)Nitric Acid/Sulfuric AcidNitro-substituted derivative (likely at the para position to the ether)Slow

Kinetic and Thermodynamic Studies of Transformations Involving the Hydrazine Functionality

The formation of hydrazones from hydrazines and carbonyl compounds is a reversible reaction. The kinetics of this reaction are pH-dependent, as the protonation of the carbonyl oxygen by an acid catalyst is often the rate-determining step. The reaction is typically favored under mildly acidic conditions.

Thermodynamically, the stability of the resulting hydrazone is a key factor. Conjugation of the C=N double bond with the aromatic ring, if applicable, can provide additional stability. In the case of [2-(2-Methylphenoxy)ethyl]hydrazine, the resulting hydrazone does not have direct conjugation with the phenoxy ring, but the electronic nature of the substituent can still influence the stability of the product.

Hypothetical Kinetic Parameters for Hydrazone Formation:

ReactantRate Constant (k) at 298 K (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Gibbs Free Energy of Reaction (ΔG°) (kJ/mol)
Benzaldehyde0.01555-12
Cyclohexanone0.00862-8

Note: The data in this table are hypothetical and for illustrative purposes, based on general trends for hydrazine reactions.

Reaction Pathway Elucidation Through Intermediate Identification and Trapping

Elucidating reaction pathways for transformations of this compound involves the identification and trapping of transient intermediates. Spectroscopic methods such as NMR and mass spectrometry are invaluable for identifying stable products and, in some cases, intermediates that can be isolated.

In reactions where radical species are suspected, such as in oxidation reactions, spin trapping techniques coupled with electron spin resonance (ESR) spectroscopy can be employed. For instance, the oxidation of the hydrazine moiety could proceed through a hydrazinyl radical intermediate, which could be trapped by a nitrone or nitroso compound to form a more stable nitroxide radical adduct detectable by ESR.

In multi-step syntheses, intermediates can sometimes be isolated by altering reaction conditions, such as temperature or reaction time. For example, in a reaction sequence involving the formation of a hydrazone followed by cyclization, it might be possible to isolate the hydrazone intermediate by running the reaction at a lower temperature.

Role of this compound as a Chemical Building Block or Reagent

The structural features of this compound make it a valuable building block in organic synthesis.

While direct catalytic applications of this compound itself are not widely reported, its derivatives, particularly hydrazones, can act as ligands for transition metals in catalysis. The nitrogen atoms of the hydrazone can coordinate to a metal center, and the steric and electronic properties of the [2-(2-methylphenoxy)ethyl] group can influence the catalytic activity and selectivity of the resulting metal complex. For instance, a chiral derivative could be used as a ligand in asymmetric catalysis.

Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. Hydrazine derivatives are frequently used in MCRs for the synthesis of heterocyclic compounds.

This compound can be a key component in MCRs for the synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives. For example, in a reaction with a β-dicarbonyl compound and an aldehyde, the hydrazine would first react with one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone, which would then undergo an intramolecular cyclization and dehydration to form the pyrazole ring. The [2-(2-methylphenoxy)ethyl] substituent would be incorporated into the final heterocyclic structure, influencing its physical and biological properties.

The selectivity in such MCRs is often high, as the reaction proceeds through a series of thermodynamically favored steps. The initial reaction of the more nucleophilic terminal nitrogen of the hydrazine with a carbonyl group typically dictates the regioselectivity of the final product.

Computational and Theoretical Chemistry of 2 2 Methylphenoxy Ethyl Hydrazine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For [2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride, methods such as Density Functional Theory (DFT) are particularly useful. Theoretical calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules of this size. researchgate.net Such calculations yield critical information about the molecule's electronic structure and stability.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netschrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methylphenoxy ring and the lone pairs of the nitrogen atoms in the hydrazine (B178648) moiety. The LUMO, conversely, is likely distributed across the aromatic system, which can accommodate additional electron density. The presence of the hydrochloride means the hydrazine group is protonated, which would lower the energy of its associated orbitals.

A summary of hypothetical electronic properties derived from such calculations is presented below.

ParameterCalculated ValueSignificance
HOMO Energy-8.95 eVIndicates electron-donating capability; related to ionization potential.
LUMO Energy-0.78 eVIndicates electron-accepting capability; related to electron affinity.
HOMO-LUMO Gap (ΔE)8.17 eVReflects chemical reactivity and kinetic stability. A large gap suggests high stability. researchgate.net
Dipole Moment9.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Ionization Potential8.95 eVThe energy required to remove an electron from the molecule.
Electron Affinity0.78 eVThe energy released when an electron is added to the molecule.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the ethyl chain in this compound allows it to adopt numerous conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. chemistrysteps.com Understanding the conformational preferences of this molecule is essential, as the three-dimensional structure dictates its interaction with other molecules.

A potential energy surface (PES) can be explored by systematically rotating the key dihedral angles of the molecule, such as the C-O-C-C, O-C-C-N, and C-C-N-N angles. libretexts.org By calculating the energy of the molecule at each rotational step, a map of the energy landscape is generated, revealing the most stable, low-energy conformations (local minima) and the energy barriers (transition states) that separate them. wikipedia.org

The table below presents hypothetical data for several possible conformers and their relative energies.

ConformerDihedral Angle (O-C-C-N)Relative Energy (kcal/mol)Description
Anti~180°0.00Most stable conformer with maximum separation of bulky groups.
Gauche 1~60°1.25Less stable due to steric interaction between the phenoxy and hydrazinium (B103819) groups.
Gauche 2~-60°1.30Slightly different in energy from Gauche 1 due to the methyl group's position.
Eclipsed~0°4.50Transition state; high energy due to maximal torsional and steric strain.

Molecular Dynamics Simulations to Understand Intra- and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into both intramolecular motions and intermolecular interactions within a specified environment. unibs.it For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. The interactions are governed by a force field, which is a set of parameters that define the potential energy of the system.

In an aqueous solution, the protonated hydrazinium group (-NH2NH3+) is a potent hydrogen bond donor. It would form strong and persistent hydrogen bonds with surrounding water molecules. The ether oxygen of the 2-methylphenoxy group can act as a hydrogen bond acceptor. The aromatic ring is capable of engaging in hydrophobic interactions and potentially weak C-H···π interactions. The methyl group adds to the hydrophobic character of the aromatic portion of the molecule.

These simulations can quantify various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. They can also reveal the stability of certain conformations in solution and the dynamics of hydrogen bonding networks.

The following table summarizes the primary intra- and intermolecular interactions anticipated from an MD simulation.

Interaction TypeParticipating GroupsNature of InteractionSignificance
Hydrogen Bonding (Donor)-NH2NH3+ and WaterStrong, electrostaticKey determinant of solubility and interaction with polar environments.
Hydrogen Bonding (Acceptor)Phenoxy Oxygen and WaterModerate, electrostaticContributes to the molecule's overall hydration.
Hydrophobic InteractionsMethylphenoxy Ring and Nonpolar MoleculesEntropy-drivenInfluences aggregation and binding to nonpolar pockets in biological systems.
Ionic Interactions-NH2NH3+ and Cl-Strong, electrostaticStabilizes the salt form of the compound in the solid state and in solution.
Intramolecular Hydrogen BondingHydrazinium group and Phenoxy oxygenWeak, conformational dependentCan stabilize specific folded conformations of the molecule.

Predictive Modeling of Reactivity and Reaction Outcomes

The results from quantum chemical calculations and molecular dynamics simulations can be integrated to build predictive models of chemical reactivity. One of the most powerful tools for this is the molecular electrostatic potential (MEP) map. wolfram.com The MEP illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). youtube.com

For this compound, the MEP map would show a strong positive potential (typically colored blue) around the protonated hydrazinium group, marking it as a likely site for attack by nucleophiles. Conversely, regions of negative potential (typically colored red) would be found around the ether oxygen and the π-electron cloud of the aromatic ring. These areas are susceptible to electrophilic attack. The methyl group, being weakly electron-donating, would slightly increase the electron density on the aromatic ring.

By combining MEP analysis with frontier molecular orbital theory, a detailed picture of the molecule's reactivity can be constructed. The regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack, while the LUMO distribution indicates the probable sites for nucleophilic attack. This information is invaluable for predicting the outcomes of chemical reactions and understanding the molecule's metabolic fate.

The following table provides a predictive summary of the reactive sites within the molecule.

Reactive SitePredicted Type of ReactivityComputational EvidencePotential Reaction Outcome
Hydrazinium Group (-NH2NH3+)Susceptible to Nucleophilic AttackHigh positive electrostatic potential; Low-lying empty orbitals.De-protonation, reaction with bases, or nucleophilic substitution.
Aromatic RingSusceptible to Electrophilic AttackHigh negative electrostatic potential (π-cloud); Localization of HOMO.Electrophilic aromatic substitution (e.g., nitration, halogenation).
Phenoxy OxygenNucleophilic / H-bond AcceptorLocalized negative potential; Lone pair electrons.Protonation by strong acids; coordination to metal ions.
Terminal -NH2 GroupNucleophilicLocalization of HOMO; Lone pair electrons.Reaction with electrophiles such as aldehydes and ketones to form hydrazones.

Advanced Analytical Techniques for Comprehensive Characterization and Quantification

High-Resolution Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, advanced applications offer deeper insights.

For a molecule with the complexity of [2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride, two-dimensional (2D) NMR experiments are critical for unambiguous signal assignment. Techniques such as Correlation Spectroscopy (COSY) would be used to establish ¹H-¹H coupling networks, definitively connecting protons on the ethyl bridge (-O-CH₂-CH₂-N-) and identifying adjacent protons within the methylphenoxy group. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This allows for the complete and confident assignment of every atom in the molecule's carbon skeleton.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline powder form. This technique provides information on the molecular conformation and packing within the crystal lattice, which can differ from the structure in solution. It is particularly useful for analyzing polymorphism and understanding intermolecular interactions in the solid state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆)

Atom Position / GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes on Expected Splitting Patterns
Aromatic -CH₃~2.2~16Singlet
Aromatic C-H (positions 3, 4, 5, 6)6.8 - 7.3112 - 131Multiplets
Aromatic C-CH₃~127N/A
Aromatic C-O~156N/A
-O-CH₂ -CH₂-NHNH₂~4.2~65Triplet
-O-CH₂-CH₂ -NHNH₂~3.4~48Triplet
Hydrazine (B178648) Protons (-NHNH₂)Variable (broad)N/ABroad signals due to exchange and quadrupole effects

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, HRMS would confirm the molecular formula of the protonated free base, C₉H₁₅N₂O⁺.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of the molecule. After the parent ion is isolated, it is subjected to collision-induced dissociation (CID) to generate a series of characteristic fragment ions. Analyzing these fragments helps to piece together the molecular structure. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom.

Ether Bond Cleavage: Scission of the C-O bond in the ethylphenoxy linkage, leading to fragments corresponding to the 2-methylphenol and ethylhydrazine (B1196685) moieties.

N-N Bond Cleavage: Cleavage of the weak hydrazine N-N bond.

Loss of Neutral Molecules: Elimination of small, stable molecules like ammonia (B1221849) (NH₃).

The resulting fragmentation pattern serves as a unique chemical fingerprint, confirming the identity of the compound.

Table 2: Plausible Mass Fragmentation Pathways for the [2-(2-Methylphenoxy)ethyl]hydrazine Cation (C₉H₁₄N₂O)

Proposed Fragment Ion (m/z)Proposed FormulaStructural Origin
166.11[C₉H₁₄N₂O]⁺Molecular Ion (Free Base)
107.05[C₇H₇O]⁺Cleavage of the O-CH₂ bond, forming the 2-methylphenoxy cation.
60.05[C₂H₆N₂]⁺Cleavage of the O-CH₂ bond, forming the ethylhydrazine cation.
135.09[C₉H₁₁O]⁺Loss of the terminal NH₂ group.
44.05[CH₄N₂]⁺Cleavage of the ethyl bridge.

Note: m/z values are for the monoisotopic mass of the most likely fragment ions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netnih.gov These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations. Each functional group has a characteristic set of vibrational frequencies.

For this compound, FTIR and Raman spectra would exhibit distinct peaks corresponding to:

N-H stretching from the hydrazine group, typically appearing as broad bands in the 3200-3400 cm⁻¹ region.

Aromatic C-H stretching just above 3000 cm⁻¹.

Aliphatic C-H stretching from the ethyl and methyl groups, appearing just below 3000 cm⁻¹.

C-O-C stretching from the ether linkage, which gives a strong, characteristic band around 1250 cm⁻¹.

Aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region.

Together, the FTIR and Raman spectra provide a comprehensive molecular fingerprint that is highly specific to the compound's structure and can be used for rapid identification and quality control. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchHydrazine (-NHNH₂)3200 - 3400
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100
C-H Stretch (Aliphatic)-CH₃, -CH₂-2850 - 3000
C=C Bend (Aromatic)Phenyl Ring1450 - 1600
N-H BendHydrazine (-NHNH₂)1590 - 1650
C-O-C Asymmetric StretchAryl-Alkyl Ether1230 - 1270
C-O-C Symmetric StretchAryl-Alkyl Ether1020 - 1075

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. creativebiomart.netwikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to generate a three-dimensional model of the electron density of the molecule. From this, the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. nih.gov

For this compound, single-crystal X-ray diffraction would provide unambiguous confirmation of its molecular structure, including the conformation of the ethylhydrazine chain and the orientation of the 2-methylphenoxy group. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydrazine moiety and the chloride counter-ion. researchgate.net

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. rigaku.comuny.ac.id These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are of critical importance in the pharmaceutical industry. rigaku.comresearchgate.net Powder X-ray diffraction (PXRD) is a primary tool for the identification and characterization of polymorphs. rigaku.comnih.gov Each crystalline form produces a unique PXRD pattern, which serves as a fingerprint for that specific polymorph. rigaku.com

A systematic polymorph screen of this compound would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. This would determine if the compound can exist in multiple crystalline forms and identify the conditions under which each form is stable.

While no specific crystallographic data has been published for this compound, a hypothetical data table from a single-crystal X-ray diffraction experiment is presented below to illustrate the type of information that would be obtained.

ParameterExample Value
Chemical FormulaC9H15ClN2O
Formula Weight202.68 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1082.1
Z4
Calculated Density (g/cm³)1.245

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimentally determined values for this compound.

Electrochemical Studies of Redox Behavior and Potential Applications

Electrochemical techniques, such as cyclic voltammetry, are valuable for investigating the redox properties of a molecule, i.e., its ability to donate or accept electrons. mdpi.com Such studies can provide information on the oxidation and reduction potentials of a compound, the stability of the resulting species, and the kinetics of the electron transfer processes.

The chemical structure of this compound contains two moieties that could be electrochemically active: the hydrazine group and the phenoxy group. The hydrazine moiety is known to be susceptible to oxidation. uthscsa.edursc.orgpjoes.com The oxidation of hydrazine derivatives can proceed through one-electron or multi-electron pathways, potentially forming radical intermediates or stable oxidized products. nih.govacs.org The phenoxy group can also undergo oxidation, typically forming a phenoxy radical. mdpi.com

A cyclic voltammetry study of this compound would involve measuring the current that develops in a solution of the compound as the potential of an electrode is swept back and forth. The resulting voltammogram would show peaks corresponding to the oxidation and/or reduction of the molecule. The potential of these peaks would indicate the ease with which the molecule is oxidized or reduced, while the shape and relative intensity of the peaks would provide insight into the reversibility and mechanism of the redox processes. plu.mxnih.gov

Understanding the redox behavior of this compound could be relevant for predicting its metabolic pathways, as biological transformations often involve oxidation-reduction reactions. nih.gov It could also inform potential applications in areas such as synthetic chemistry, where it might be used as a reducing agent, or in the development of electrochemical sensors. acs.org

The following table illustrates the type of data that could be obtained from a cyclic voltammetry experiment on this compound.

ParameterExample Value
Anodic Peak Potential (Epa)+0.85 V (vs. Ag/AgCl)
Cathodic Peak Potential (Epc)Not observed
Peak Separation (ΔEp)N/A (Irreversible)
MechanismIrreversible Oxidation

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimentally determined values for this compound.

Potential Applications in Materials Science and Industrial Chemical Processes

Exploration as a Precursor in Polymer Chemistry and Functional Material Synthesis

Theoretically, the hydrazine (B178648) moiety in [2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride could serve as a reactive site in polymerization reactions. Hydrazine and its derivatives are known to participate in the formation of polyhydrazides through condensation reactions with dicarboxylic acid chlorides. researchgate.net These polyhydrazides can be precursors to poly(1,3,4-oxadiazole)s, a class of polymers known for their thermal stability and mechanical strength. researchgate.net The general reaction involves the cyclodehydration of the polyhydrazide. researchgate.net

The presence of the 2-methylphenoxy group could potentially impart specific properties to a resulting polymer, such as altered solubility or thermal characteristics. However, no specific studies have been published that utilize this compound in the synthesis of polymers or functional materials. Research on other hydrazine derivatives has shown their utility in creating functional polymers. For instance, poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for preparing a variety of functional polymers through post-polymerization modification. nih.gov

Table 1: Potential Polymerization Reactions Involving Hydrazine Derivatives

Reaction TypeReactantsResulting Polymer ClassPotential Properties
PolycondensationDicarboxylic acid chloridesPolyhydrazidePrecursor to thermally stable polymers
CyclodehydrationPolyhydrazidePoly(1,3,4-oxadiazole)High thermal and mechanical stability

Note: This table is based on general reactions of hydrazine derivatives and does not represent specific findings for this compound.

Role in the Development of Advanced Chemical Sensing Platforms

Hydrazine derivatives have been investigated for their role in chemical sensing, primarily due to their electrochemical activity and ability to react with specific analytes. The hydrazine group can be electrochemically oxidized, a property that can be harnessed in the development of electrochemical sensors. acs.org Furthermore, the reactivity of the hydrazine group allows for its use in derivatization reactions to detect carbonyl compounds. nih.gov

Quinoline-based hydrazone derivatives, for example, have been synthesized and shown to exhibit colorimetric and fluorimetric changes in the presence of certain biocides, indicating their potential as chemosensors. mdpi.com While these examples highlight the potential of the hydrazine functional group in sensing applications, there is no available research that specifically employs this compound for the development of chemical sensing platforms. The specific electronic and steric effects of the 2-methylphenoxy group would need to be investigated to determine its suitability for such applications.

Future Directions and Emerging Research Avenues for 2 2 Methylphenoxy Ethyl Hydrazine Hydrochloride

Interdisciplinary Research Integrating Advanced Synthesis with Materials Science

The unique electronic and structural characteristics of the hydrazine (B178648) moiety make it a compelling building block for novel functional materials. Future interdisciplinary research will likely focus on integrating the advanced synthesis of [2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride and its derivatives with materials science to create materials with tailored properties.

One promising direction is the incorporation of this molecule into advanced polymer systems. The hydrazine group, with its two nucleophilic nitrogen atoms, can act as a cross-linker or a monomer in polymerization reactions, leading to the formation of polyhydrazides or other nitrogen-rich polymers. researchgate.net These materials could exhibit enhanced thermal stability, unique mechanical properties, or specific ligand-binding capabilities.

Furthermore, the hydrazine moiety is an excellent ligand for coordinating with metal ions. tandfonline.com Research could explore the synthesis of coordination polymers and metal-organic frameworks (MOFs) using [2-(2-Methylphenoxy)ethyl]hydrazine as a key organic linker. Such materials are highly sought after for applications in gas storage, catalysis, and chemical sensing. For instance, ferromagnetic metallic nanoparticles have been synthesized using hydrazine metal complexes as a single source, suggesting a pathway to novel magnetic materials. tandfonline.com The phenoxy and methyl groups on the aromatic ring could also be functionalized to fine-tune the resulting material's properties, such as porosity or electronic conductivity, opening avenues for applications in organic electronics and photovoltaics.

Table 1: Potential Applications in Materials Science

Potential Application Area Research Focus Key Structural Feature Utilized
Advanced Polymers Synthesis of polyhydrazides and nitrogen-rich polymers. Hydrazine group as a monomer or cross-linker.
Coordination Chemistry Development of Metal-Organic Frameworks (MOFs) and coordination polymers. Hydrazine as a metal-coordinating ligand.
Nanomaterials Synthesis of metallic or magnetic nanoparticles from hydrazine-metal complexes. Reductive and coordinating properties of hydrazine.
Organic Electronics Creation of novel semiconductors or conductive materials. Tunable electronic properties of the aromatic and hydrazine components.

Advancements in Sustainable and Atom-Economical Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. Future research on the synthesis of this compound will undoubtedly prioritize the development of environmentally benign and atom-economical routes. mdpi.com

Traditional methods for synthesizing hydrazine derivatives can involve harsh reagents and produce significant waste. slideshare.net Emerging research focuses on alternative strategies that minimize environmental impact. These include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. minarjournal.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, using grinding techniques, eliminates the need for volatile and often toxic organic solvents, simplifying purification and reducing waste. mdpi.com

Catalyst-Free Syntheses: The development of reactions that proceed efficiently without the need for metal catalysts is a key goal of green chemistry, as it avoids issues of catalyst toxicity and removal from the final product. rsc.org

Aqueous Media Synthesis: Utilizing water as a solvent is an inherently green approach that is being explored for the synthesis of various hydrazine derivatives. orientjchem.orgrsc.org

A central concept in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactant atoms into the desired product. rsc.org Future synthetic strategies will aim to maximize atom economy by designing reactions, such as addition reactions, that incorporate the maximum number of atoms from the starting materials into the final product, thereby minimizing the formation of byproducts. rsc.orgrsc.org Research into the direct synthesis of hydrazine derivatives from nitrogen molecules (N₂) using transition metal complexes represents a frontier in sustainable chemistry, potentially offering a highly atom-economical pathway from a readily available resource. riken.jp

Table 2: Comparison of Synthetic Methodologies

Methodology Traditional Approach Sustainable/Green Approach Key Advantages of Green Approach
Energy Input Conventional heating (reflux) Microwave irradiation minarjournal.com Reduced reaction time, lower energy use.
Solvents Organic solvents Solvent-free (grinding) mdpi.com, water orientjchem.org Reduced waste, lower toxicity, easier purification.
Catalysis Often requires metal catalysts Catalyst-free systems rsc.org, organocatalysis mdpi.com Avoids heavy metal contamination, lower cost.
Efficiency Lower atom economy, potential for significant byproducts High atom economy designs (e.g., addition reactions) rsc.org Maximizes resource utilization, minimizes waste.

Development of Novel Analytical Probes Utilizing the Hydrazine Scaffold

The hydrazine functional group is a reactive nucleophile, a property that can be harnessed to design highly specific and sensitive analytical tools. A significant future research direction for this compound involves leveraging its hydrazine scaffold to create novel probes for chemical and biological sensing.

Fluorescent probes are powerful tools for detecting and imaging specific analytes in complex environments, including living cells. nih.govmdpi.com The core concept involves designing a molecule where the hydrazine group can react selectively with a target analyte. This reaction triggers a change in the molecule's fluorescent properties, such as a "turn-on" or "turn-off" of the signal. scite.ai The [2-(2-Methylphenoxy)ethyl]hydrazine moiety could be incorporated into a fluorophore system. The hydrazine group could initially quench the fluorescence; upon reaction with a target molecule (e.g., a specific aldehyde, ketone, or reactive oxygen species in a biological system), a chemical transformation would occur, releasing the fluorophore and generating a detectable signal. researchgate.net

Researchers have successfully developed probes with thiazepine and chalcone (B49325) backbones for the sensitive detection of hydrazine itself in environmental and biological samples. nih.govresearchgate.net This concept can be inverted, using the hydrazine moiety of this compound as the reactive site to detect other important molecules. The aromatic portion of the molecule can be modified to tune the probe's optical properties, such as its excitation and emission wavelengths, for applications in advanced microscopy and bioimaging. mdpi.comscite.ai

Table 3: Design Concepts for Hydrazine-Based Analytical Probes

Probe Type Design Principle Potential Application
Fluorescent "Turn-On" Probe The hydrazine group reacts with an analyte, causing a conformational change or cleavage that activates a fluorophore. scite.ai Imaging of specific metabolites or reactive species in living cells. mdpi.com
Ratiometric Probe The probe exhibits two different emission wavelengths before and after reacting with the analyte, allowing for more quantitative measurements. Precise quantification of analytes in complex biological fluids.
Activity-Based Probe The hydrazine group covalently binds to the active site of specific enzymes, allowing for profiling of enzyme activity in proteomic studies. Drug discovery and diagnostics.

Theoretical Predictions Guiding the Discovery of Undiscovered Reactivities and Applications

Computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights that can guide experimental research and accelerate discovery. Future investigations into this compound will greatly benefit from the application of theoretical methods, particularly Density Functional Theory (DFT), to predict its properties and uncover new reactivities.

DFT calculations can be used to determine a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic signatures. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity, stability, and potential as an electron donor or acceptor in chemical reactions. researchgate.net This information is crucial for designing novel synthetic pathways or predicting how the molecule might interact with biological targets.

Moreover, computational methods can elucidate complex reaction mechanisms. For instance, theoretical studies have been used to investigate the kinetics and mechanisms of hydrazine-based fuel combustion and the reduction of graphene-oxide by hydrazine. mdpi.comrsc.org For this compound, DFT could be used to model potential reaction pathways, calculate activation energy barriers, and identify transient intermediates. This predictive power can save significant experimental time and resources by highlighting the most promising reaction conditions and identifying potential side reactions. The integration of DFT with machine learning models is also an emerging field that could accelerate the virtual screening of derivatives for specific applications, such as identifying candidates with optimal redox potentials for energy storage systems. researchgate.netnih.gov

Table 4: Molecular Properties Predictable by Theoretical Methods

Property/Parameter Theoretical Method Significance and Application
Molecular Geometry DFT Optimization Provides the most stable 3D structure, essential for docking studies and understanding steric effects.
HOMO/LUMO Energies DFT Predicts electronic transitions, reactivity, and stability; helps identify sites for nucleophilic/electrophilic attack. researchgate.net
Molecular Electrostatic Potential (MEP) DFT Maps charge distribution, identifying electron-rich and electron-poor regions to predict non-covalent interactions.
Reaction Pathways & Activation Energies DFT (Transition State Search) Elucidates reaction mechanisms and predicts reaction rates, guiding the design of new synthetic routes. mdpi.com
Global Reactivity Descriptors DFT (Conceptual DFT) Quantifies properties like electronegativity and chemical hardness to predict overall reactivity. researchgate.net

Q & A

Q. What are the recommended synthetic routes for [2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Hydrazine Derivatization: React 2-(2-methylphenoxy)ethyl chloride with hydrazine hydrate in ethanol under reflux (6–8 hours, 70–80°C). Monitor progress via TLC (ethyl acetate/hexane, 1:3) .
  • Optimization Tips: Adjust pH to 8–9 using NaHCO₃ to minimize side reactions. Use anhydrous solvents to prevent hydrolysis. Yield improvements (up to 75%) are achievable by slow addition of hydrazine to avoid exothermic side reactions .

Q. How should researchers characterize this compound to confirm purity and structure?

Methodological Answer: Employ a multi-technique approach:

  • TLC: Use silica gel plates with UV visualization (Rf ≈ 0.4 in ethyl acetate/hexane) .
  • NMR: ¹H NMR (DMSO-d₆) should show signals for the hydrazine NH₂ group (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms the ether linkage (C-O at δ 65–70 ppm) .
  • Mass Spectrometry: ESI-MS should display a molecular ion peak at m/z 172.655 (M⁺, C₈H₁₃ClN₂O) .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers at 2–8°C. The hydrochloride salt is hygroscopic; store under nitrogen or desiccated conditions .
  • Decomposition Risks: Avoid prolonged exposure to temperatures >40°C. Non-combustible but may release HCl fumes upon decomposition .

Advanced Research Questions

Q. How does the hydrazine moiety in this compound influence its reactivity in heterocyclic synthesis?

Methodological Answer: The hydrazine group acts as a nucleophile, enabling:

  • Pyrazole Formation: React with α,β-unsaturated ketones (e.g., benzylideneacetone) in ethanol under reflux to form pyrazoline derivatives. Monitor via FTIR for C=N bond formation (1630–1680 cm⁻¹) .
  • Hydrazone Synthesis: Condense with aldehydes (e.g., 4-chlorobenzaldehyde) in acetic acid (room temperature, 18 hours) to yield hydrazones. Recrystallize from methanol for purity .

Q. What strategies can resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

  • Dose-Response Curves: Perform assays (e.g., enzyme inhibition) across a wide concentration range (1 nM–100 µM) to identify non-linear effects .
  • Metabolite Screening: Use HPLC-MS to detect hydrolyzed products (e.g., free hydrazine) that may confound activity readings .
  • Structural Analog Comparison: Test derivatives with modified phenoxy groups (e.g., 2,5-dimethyl vs. 2-chloro) to isolate substituent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with the hydrazine group as a flexible ligand. Target enzymes like aminopeptidase N (PDB ID: 4FY7) .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electron density at the hydrazine N-atoms, predicting nucleophilic sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.